3-(Cyclopropylmethyl)-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-5-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-fluoro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of an indole derivative followed by fluorination. The cyclopropanation can be achieved using reagents such as cyclopropylmethyl bromide in the presence of a base like sodium hydride. The fluorination step can be carried out using a fluorinating agent such as Selectfluor under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
3-(Cyclopropylmethyl)-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-1H-indole: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
3-(Cyclopropylmethyl)-5-chloro-1H-indole:
Uniqueness
3-(Cyclopropylmethyl)-5-fluoro-1H-indole is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-5-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUJJIUMVTFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CNC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.